Acebilustat - 943764-99-6

Acebilustat

Catalog Number: EVT-257027
CAS Number: 943764-99-6
Molecular Formula: C29H27N3O4
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acebilustat is a selective inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the biosynthesis of leukotriene B4 (LTB4). [, ] LTB4 is a potent chemoattractant and activator of neutrophils and other inflammatory cells, playing a significant role in inflammatory processes. [, ] As an LTA4H inhibitor, Acebilustat reduces the production of LTB4 and is being investigated for its potential as an anti-inflammatory treatment in various diseases. []

Leukotriene B4 (LTB4)

Compound Description: Leukotriene B4 is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a critical role in recruiting and activating neutrophils to sites of inflammation. []

Relevance: Acebilustat exerts its anti-inflammatory effects by inhibiting Leukotriene A4 hydrolase, the enzyme responsible for converting Leukotriene A4 to Leukotriene B4. By blocking this conversion, Acebilustat reduces the production of Leukotriene B4, thus dampening the inflammatory response. [, ] This makes Leukotriene B4 a key compound in understanding the mechanism of action of Acebilustat.

Leukotriene A4

Compound Description: Leukotriene A4 is an unstable epoxide intermediate in the biosynthesis of Leukotrienes. It is generated from 5-HPETE by the action of 5-lipoxygenase. []

Relevance: Leukotriene A4 is the direct precursor to Leukotriene B4 and is converted by Leukotriene A4 hydrolase, the enzyme targeted by Acebilustat. By inhibiting this enzyme, Acebilustat prevents the formation of Leukotriene B4 from Leukotriene A4. []

Prostaglandin E2 (PGE2)

Compound Description: Prostaglandin E2 is a lipid mediator involved in various physiological processes, including inflammation. It is produced from arachidonic acid through the cyclooxygenase pathway. []

Relevance: While Acebilustat primarily targets the Leukotriene pathway, studies have shown that MWCNT exposure, which induces inflammation, increases the production of both Leukotriene B4 and Prostaglandin E2. [] This suggests a potential interplay between these inflammatory mediators. The efficacy of Acebilustat in modulating both pathways might contribute to its therapeutic potential in inflammatory diseases.

Ivacaftor/Lumacaftor

Compound Description: Ivacaftor and Lumacaftor are CFTR modulators used in combination therapy for cystic fibrosis. They work by improving the function of the CFTR protein, which helps regulate the flow of salt and water across cell membranes. []

Relevance: While Acebilustat targets the inflammatory pathway, Ivacaftor/Lumacaftor address the underlying CFTR protein defect in cystic fibrosis. Research indicates that CFTR modulators can reduce Aspergillus-induced ROS production by phagocytes, suggesting a potential complementary role to Acebilustat in managing inflammation in cystic fibrosis. []

Azithromycin

Compound Description: Azithromycin is a macrolide antibiotic with immunomodulatory properties. It is often used in cystic fibrosis to combat pulmonary infections and reduce inflammation. []

Sirolimus

Compound Description: Sirolimus, also known as rapamycin, is an immunosuppressant drug that inhibits the mammalian target of rapamycin (mTOR). It is used to prevent organ rejection after transplantation and treat certain types of cancer. []

Relevance: While not directly related to the mechanism of action of Acebilustat, Sirolimus is being explored as a potential therapy for lymphatic disorders. [] This research highlights the ongoing exploration of different treatment strategies for diseases that may also benefit from Acebilustat's anti-inflammatory effects.

Ketoprofen

Compound Description: Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that reduces pain and inflammation by inhibiting cyclooxygenase (COX) enzymes. []

Relevance: Similar to Sirolimus, Ketoprofen represents another therapeutic avenue being investigated for lymphatic disorders, highlighting the need for diverse treatment options. [] While Ketoprofen targets COX enzymes and Acebilustat targets leukotriene A4 hydrolase, both aim to dampen the inflammatory cascade, albeit through different mechanisms.

Source and Classification

The compound is classified under small molecule drugs and is identified by the CAS Registry Number 943764-99-6. It is currently undergoing clinical trials, with its highest phase being Phase 2 for indications including cystic fibrosis and acne vulgaris .

Synthesis Analysis

Methods and Technical Details

The synthesis of Acebilustat involves several key steps, beginning with the preparation of specific intermediates. The process typically includes:

  1. Key Intermediate Preparation: Initial reactions to form necessary building blocks.
  2. Coupling Reactions: Multiple coupling reactions are employed to assemble the final structure.
  3. Purification Steps: Rigorous purification methods ensure the removal of impurities and enhance yield.

Industrial production is optimized for large-scale synthesis, focusing on high-yield reactions and efficient purification techniques to maintain product consistency and quality control.

Molecular Structure Analysis

Structure and Data

Acebilustat has a molecular formula of C29H27N3O4 and a molecular weight of 481.5 g/mol. Its structural representation can be described by the following identifiers:

  • InChI: InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1
  • InChI Key: GERJIEKMNDGSCS-DQEYMECFSA-N

The compound's three-dimensional structure features multiple functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Acebilustat participates in various chemical reactions, which include:

  1. Oxidation: Under specific conditions, it can be oxidized to form derivatives.
  2. Reduction: Reduction reactions allow modifications of functional groups within its structure.
  3. Substitution: Substitution reactions introduce different substituents, potentially altering pharmacological properties.

These reactions are essential for understanding how modifications can impact the efficacy and safety profile of Acebilustat.

Mechanism of Action

Process and Data

Acebilustat primarily targets leukotriene A4 hydrolase, a key enzyme in the leukotriene biosynthetic pathway. Its mechanism involves:

  1. Inhibition of Enzyme Activity: By inhibiting leukotriene A4 hydrolase, Acebilustat effectively reduces the synthesis of leukotriene B4.
  2. Biochemical Pathways Impacted: The primary pathway affected is the leukotriene pathway, which plays a significant role in mediating inflammation.

Clinical studies have demonstrated that Acebilustat can significantly reduce white blood cell counts in sputum by approximately 65% and decrease pulmonary exacerbations by about 35% in patients with cystic fibrosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acebilustat exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Solubility characteristics may vary based on formulation but are crucial for bioavailability.

These properties are vital for determining the compound's behavior in biological systems and its formulation for therapeutic use .

Applications

Scientific Uses

Acebilustat is primarily investigated for its therapeutic applications in:

  1. Cystic Fibrosis: It aims to reduce inflammation associated with lung disease.
  2. Acne Vulgaris: Investigated for potential anti-inflammatory effects.
  3. Upper Arm Lymphedema: Currently undergoing trials to assess its efficacy in treating this condition .

The ongoing research into Acebilustat highlights its potential as a targeted therapy for inflammatory diseases, offering an innovative approach compared to existing treatments .

This comprehensive analysis underscores Acebilustat's significance in medicinal chemistry and its promising role in treating chronic inflammatory conditions.

Pharmacological Profile of Acebilustat

Molecular Structure and Chemical Properties

Acebilustat (chemical name: 4-{[(1S,4S)-5-({4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl}methyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzoic acid) is a synthetic small-molecule inhibitor with the empirical formula C₂₉H₂₇N₃O₄ and a molecular weight of 481.55 g/mol [6] [8]. Its structure features a chiral diazabicyclo[2.2.1]heptane core linked to a benzoic acid moiety and an oxazole-phenoxy biphenyl extension (Figure 1). This configuration is critical for target binding and metabolic stability. Key physicochemical properties include:

  • LogP: 4.23 (indicating high lipophilicity)
  • Topological Polar Surface Area (TPSA): 79.04 Ų
  • Hydrogen Bond Acceptors/Donors: 5/1
  • Rotatable Bonds: 8 [8]

The compound’s stereospecificity (with (1S,4S) absolute configuration) optimizes its interaction with leukotriene A4 hydrolase (LTA4H). Its low water solubility (0.0463 mg/mL) is offset by oral formulation efficacy, enabling once-daily dosing [3] [8].

Table 1: Physicochemical Properties of Acebilustat

PropertyValue
Molecular FormulaC₂₉H₂₇N₃O₄
Molecular Weight (g/mol)481.55
logP4.23
TPSA (Ų)79.04
H-Bond Acceptors/Donors5/1
Rotatable Bonds8
Water Solubility0.0463 mg/mL

Biochemical Pathway Inhibition: Leukotriene A4 Hydrolase (LTA4H) Targeting

Acebilustat selectively inhibits leukotriene A4 hydrolase (LTA4H), the zinc metalloenzyme responsible for converting leukotriene A4 (LTA4) to leukotriene B4 (LTB4) [6] [9]. LTB4 is a potent chemoattractant for neutrophils and other immune cells, driving inflammation in diseases like cystic fibrosis (CF) and COVID-19 [1] [7]. Acebilustat binds reversibly to LTA4H’s active site, disrupting LTB4 biosynthesis with an IC₉₀ of 57 ng/mL in human whole blood [3] [4].

This inhibition shifts the eicosanoid balance:

  • Reduces LTB4 production by >90% in blood and sputum at steady state [3].
  • Preserves lipoxin synthesis (anti-inflammatory mediators), unlike 5-lipoxygenase inhibitors (e.g., zileuton) [9].Acebilustat’s selectivity avoids interference with LTA4H’s aminopeptidase activity, which degrades pro-inflammatory peptides like PGP [4] [9].

Table 2: Selectivity Profile of Acebilustat vs. Other LTB4-Targeting Agents

AgentTargetLTB4 ReductionClinical Status
AcebilustatLTA4H>90%Phase 2 (CF, COVID-19)
LYS006*LTA4H>90%Phase 2 (HS, acne)
JNJ-40929837LTA4H~85%Discontinued (asthma)
BLT1 AntagonistsLTB4 ReceptorN/ALimited clinical success

LYS006 is a next-generation LTA4H inhibitor with similar potency [4].

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK)

Acebilustat demonstrates linear exposure across 50–100 mg doses:

  • Peak Plasma Concentration (Cₘₐₓ): Achieved in 1–2 hours (Tₘₐₓ) [2].
  • Food Effects: High-fat meals delay Tₘₐₓ but do not alter overall bioavailability (AUC) [2].
  • Distribution: Extensive tissue penetration, with blood-to-plasma ratios indicating saturable binding to target-expressing cells (e.g., neutrophils) [2] [4].
  • Half-life: ~20 hours, supporting once-daily dosing [2].PK profiles are comparable between healthy volunteers and CF patients, with no CYP3A4 induction, minimizing drug-interaction risks [2] [3].

Pharmacodynamics (PD)

  • LTB4 Suppression: >90% inhibition in ionophore-stimulated whole blood within 24 hours of dosing [3].
  • Biomarker Modulation: In CF patients, 100 mg/day reduced sputum neutrophils by 65% and elastase by 58% vs. placebo after 15 days [3].
  • Exposure-Response: Steady-state plasma concentrations (50–100 mg) correlate with sustained LTB4 suppression [2].

Table 3: Key PK/PD Parameters of Acebilustat in Clinical Studies

ParameterHealthy VolunteersCF Patients
Tₘₐₓ (h)1–21–2
Cₘₐₓ (ng/mL)Dose-proportionalDose-proportional
AUC₀–₂₄ (ng·h/mL)~2,500 (100 mg)~2,600 (100 mg)
LTB4 Inhibition (%)>90>90
Neutrophil ReductionN/A65% (sputum)

Mechanisms of Anti-Inflammatory Action

Acebilustat’s primary anti-inflammatory effects arise from disrupting LTB4-mediated neutrophil chemotaxis and activation [1] [3]:

  • Neutrophil Migration Inhibition: By lowering LTB4, acebilustat reduces neutrophil influx into inflamed tissues (e.g., lungs). In CF patients, this decreased sputum neutrophil counts by 65% [3].
  • Elastase & Protease Suppression: Reduced neutrophil infiltration correlates with 58% lower sputum elastase, mitigating lung matrix degradation [3].
  • Cytokine Modulation: Attenuates IL-8, TNF-α, and CRP levels, breaking cycles of chronic inflammation [3] [7].

In cystic fibrosis, these mechanisms translated to a 35% reduction in pulmonary exacerbations among patients with preserved lung function (ppFEV₁ >75) and a 20% reduction in those on CFTR modulators [1] [5]. However, in COVID-19 outpatients, acebilustat failed to accelerate symptom resolution, possibly due to redundant inflammatory pathways in viral infections [7].

The drug’s action is disease-context-dependent:

  • Early CF: Efficacy in mild disease suggests preventing inflammation escalation [5].
  • Advanced CF: Limited impact on lung function, likely due to irreversible structural damage [1].

Table 4: Anti-Inflammatory Biomarker Changes with Acebilustat

BiomarkerChange vs. BaselineClinical Relevance
Sputum LTB4↓ >90%Reduced neutrophil chemoattraction
Sputum Neutrophils↓ 65%Lowered airway inflammation burden
Sputum Elastase↓ 58%Mitigated lung tissue damage
Serum CRP↓ ModestSystemic inflammation control
Pulmonary Exacerbations↓ 35% (ppFEV₁ >75)Fewer disease progression events

Properties

CAS Number

943764-99-6

Product Name

Acebilustat

IUPAC Name

4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1

InChI Key

GERJIEKMNDGSCS-DQEYMECFSA-N

SMILES

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

ZK322; ZK-322; ZK 322; CTX-4430; EP-501; CTX4430; EP501; CTX 4430; EP 501; Acebilustat, CAS#943764-99-6

Canonical SMILES

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O

Isomeric SMILES

C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.